molecular formula C29H31NO5 B1439815 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid CAS No. 1233495-02-7

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid

Cat. No. B1439815
M. Wt: 473.6 g/mol
InChI Key: PAFSELQEYJTCCG-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid is a useful research compound. Its molecular formula is C29H31NO5 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Self-Assembled Structures in Material Science and Nanotechnology :

    • Fmoc variants of this compound have been used to create self-assembled structures. These structures exhibit morphological transitions at the supramolecular level when altered by concentration and temperature, paving the way for novel applications in material science and nanotechnology (Kshtriya, B. Koshti, & Nidhi Gour, 2021).
  • Synthesis and Structural Analysis in Biomedical Research :

    • The compound has been involved in the synthesis and structural analysis of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine. This research contributes to understanding noncovalent interactions and supramolecular synthon patterns, crucial for designing effective hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).
  • Preparation of β-Peptides for Solid-Phase Syntheses :

    • The compound has been used in preparing Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides, demonstrating its utility in peptide synthesis (Šebesta & Seebach, 2003).
  • Development of Fluorescent Sensors :

    • Fluorene derivatives of the compound have been synthesized and used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, indicating its potential in analytical chemistry (Han et al., 2020).
  • Photophysics and Bioimaging Applications :

    • Water-soluble fluorene derivatives of the compound have been investigated for their linear photophysical characterization and two-photon absorption properties. This research is significant for developing integrin imaging techniques in biomedical applications (Morales et al., 2010).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFSELQEYJTCCG-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid
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(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid
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(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid
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(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid

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